N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to a class of cyclopenta[b]thiophene carboxamides, characterized by a fused bicyclic core (cyclopenta-thiophene) substituted with a carboxamide group and heterocyclic moieties.
Properties
Molecular Formula |
C15H12ClN5OS |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H12ClN5OS/c16-9-3-1-4-10(7-9)18-14(22)13-11-5-2-6-12(11)23-15(13)21-8-17-19-20-21/h1,3-4,7-8H,2,5-6H2,(H,18,22) |
InChI Key |
WMPWFRUPDUSBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Tetrazole Ring: The tetrazole ring can be introduced via a involving an azide and a nitrile group.
Attachment of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial processes or products.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with several derivatives (Table 1), differing primarily in substituents on the carboxamide and thiophene moieties:
- Tetrazole vs. Thiazole/Oxazole : Unlike compounds like C12–C16 (), which feature oxazole or thiazole rings, this compound incorporates a 1H-tetrazole group. Tetrazole rings enhance metabolic stability and hydrogen-bonding capacity, which may influence receptor binding .

- Chlorophenyl vs.
- Core Modifications : describes a derivative with a methoxy-tetrahydrocarbazole substituent, which adds bulk and lipophilicity, contrasting with the simpler 3-chlorophenyl group here .
Physical and Chemical Properties
Table 1 compares key physical properties of structurally related compounds:
Key Observations :
Pharmacological and Computational Insights
While direct bioactivity data for the target compound are absent, related studies suggest:
- Anticonvulsant Potential: Schiff base derivatives of cyclopenta[b]thiophene carboxamides (e.g., ) show anticonvulsant activity, likely via GABAergic modulation. The tetrazole group may enhance this effect due to its resemblance to carboxylate bioisosteres .
- Anticancer Activity : Analogs like C12–C16 () exhibit structural features associated with kinase inhibition. Molecular docking (AutoDock4, ) could predict the target compound’s affinity for cancer-related targets like EGFR or VEGFR .
Biological Activity
N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 345.8 g/mol. Its structure includes a cyclopenta[b]thiophene core, a tetrazole moiety, and a chlorophenyl substituent, which are significant for enhancing bioactivity and solubility in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN5OS |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 1190252-28-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing several biochemical pathways. This interaction alters enzyme and receptor activities, leading to significant physiological changes .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, the related compound 17 demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition (GI50 values) against various cancer cell lines, including A549 (lung cancer), OVACAR-4, CAKI-1, and T47D .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 17 | A549 | 2.01 | Not specified |
| Compound 17 | OVACAR-4 | 2.27 | Not specified |
| Compound 17 | CAKI-1 | 0.69 | Not specified |
| Compound 17 | T47D | 0.362 | Not specified |
These findings suggest that this compound may also exhibit similar anticancer properties due to structural similarities.
Mechanistic Studies
Further mechanistic studies on related compounds have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. For example, compound 17 was shown to activate caspases involved in the apoptotic pathway and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Study on Antiproliferative Activity
In a study evaluating various thiophene derivatives for antiproliferative activity, compounds featuring the cyclopenta[b]thiophene scaffold were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth at low concentrations while exhibiting minimal cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

